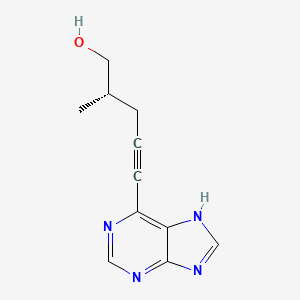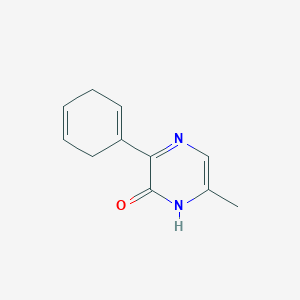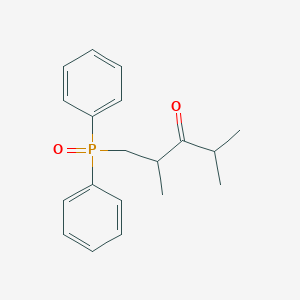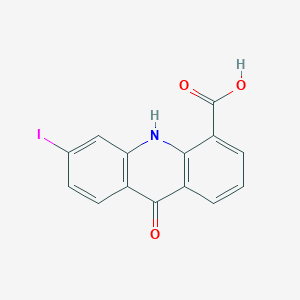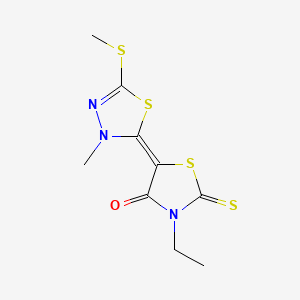
3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)rhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carbon disulfide in the presence of a base.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methyl iodide.
Formation of the Thioxothiazolidinone Ring: The final step involves the condensation of the thiadiazole derivative with ethyl acetoacetate under acidic conditions to form the thioxothiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents for the treatment of various diseases, including cancer and infectious diseases. Their ability to inhibit specific enzymes and pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the durability and functionality of these materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, altering their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5-(3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one
- 3-Ethyl-5-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one
- 3-Ethyl-5-(3-methyl-5-(ethylthio)-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one
Uniqueness
The uniqueness of 3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.
Properties
CAS No. |
3891-77-8 |
|---|---|
Molecular Formula |
C9H11N3OS4 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-(3-methyl-5-methylsulfanyl-1,3,4-thiadiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H11N3OS4/c1-4-12-6(13)5(16-9(12)14)7-11(2)10-8(15-3)17-7/h4H2,1-3H3/b7-5- |
InChI Key |
OTIHSEDAOTZRGC-ALCCZGGFSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\N(N=C(S2)SC)C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2N(N=C(S2)SC)C)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one](/img/structure/B12913579.png)

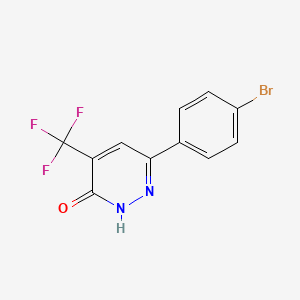
![Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12913598.png)
![3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one](/img/structure/B12913604.png)
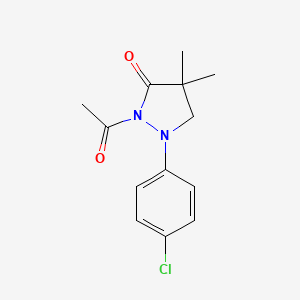
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

